

A Conjugate of Taxifolin with Glyoxylic Acid: A Technical Overview

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Compound of Interest

Compound Name: *Evofolin C*

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This technical guide provides an in-depth analysis of a novel conjugate formed from the reaction of taxifolin, a naturally occurring flavonoid, with glyoxylic acid. This document outlines the synthesis, characterization, and comparative bioactivity of this conjugate, offering valuable insights for its potential application in drug development and food science.

Introduction

Taxifolin, also known as dihydroquercetin, is a bioactive flavonoid found in various plants, including onions and the bark of the French maritime pine.^{[1][2][3]} It exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.^{[1][2][4][5]} The condensation of flavonoids with carbonyl compounds, such as glyoxylic acid, can occur during the storage and processing of flavonoid-rich foods and beverages.^{[6][7][8]} Understanding the properties of these resulting adducts is crucial for both food chemistry and the development of new therapeutic agents. This guide focuses on the product of the condensation reaction between taxifolin and glyoxylic acid, a dimer designated as Df-Tf.^{[6][9]}^[10]

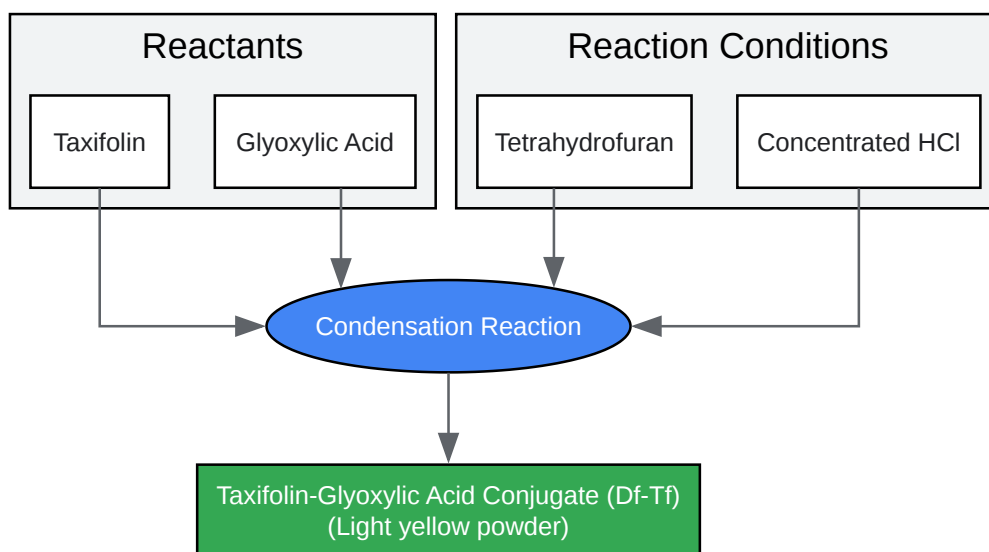
Synthesis and Characterization

The condensation of taxifolin with glyoxylic acid results in the formation of a dimer where two taxifolin units are linked by a carboxymethine bridge at the C-6 and C-8 positions of the A ring.^[9]

Synthesis Workflow

The synthesis of the taxifolin-glyoxylic acid conjugate (Df-Tf) follows a straightforward protocol involving the acid-catalyzed condensation of the two precursors.

Synthesis Workflow of Taxifolin-Glyoxylic Acid Conjugate (Df-Tf)



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Caption: Workflow for the synthesis of the taxifolin-glyoxylic acid conjugate.

Characterization

The resulting product of the condensation is a light yellow powder.[9] Spectroscopic analysis is essential for its characterization.

Table 1: Spectroscopic Data for the Taxifolin-Glyoxylic Acid Conjugate

Spectroscopic Method	Observed Characteristics	Reference
UV Spectroscopy (in PBS)	Absorption band maxima at 224, 290, and 332 nm.	[9]
NMR Spectroscopy	Confirms the formation of a dimer with two taxifolin units linked by a carboxymethine bridge at the C-6 and C-8 positions of the A ring.	[9]

Experimental Protocols

Synthesis of Taxifolin-Glyoxylic Acid Conjugate (Df-Tf)

This protocol is adapted from the methodology described by Shubina et al. (2017).[9]

Materials:

- Taxifolin (608 mg)
- Glyoxylic acid monohydrate (148 mg)
- Tetrahydrofuran (5 ml)
- Concentrated hydrochloric acid (20 µl)

Procedure:

- Dissolve taxifolin in tetrahydrofuran.
- Add glyoxylic acid and concentrated hydrochloric acid to the solution.
- The condensation reaction proceeds, leading to the formation of the Df-Tf dimer.
- The resulting product is obtained as a light yellow powder.

Biological Activities and Comparative Data

The conjugation of taxifolin with glyoxylic acid modifies its biological properties, particularly its antioxidant and metal-chelating activities.

Reactive Oxygen Species (ROS) Scavenging Activity

The Df-Tf conjugate exhibits a higher ROS scavenging activity compared to the parent taxifolin molecule.^[9] This was evaluated using a luminol-H₂O₂–horseradish peroxidase system.^[9]

Table 2: Comparative ROS Scavenging Activity

Compound	IC ₅₀ (μM)	Reference
Taxifolin	0.58 ± 0.04	^[9]
Df-Tf	0.42 ± 0.03	^[9]
Ascorbic Acid (Standard)	4.60 ± 0.05	^[9]

The lower IC₅₀ value for Df-Tf indicates a more potent ROS scavenging capability.

Iron-Chelating and Iron-Reducing Activities

The Df-Tf dimer demonstrates enhanced iron-binding capacity but a lower iron-reducing ability compared to taxifolin.^[9]^[10]

Table 3: Comparative Iron Interaction Properties

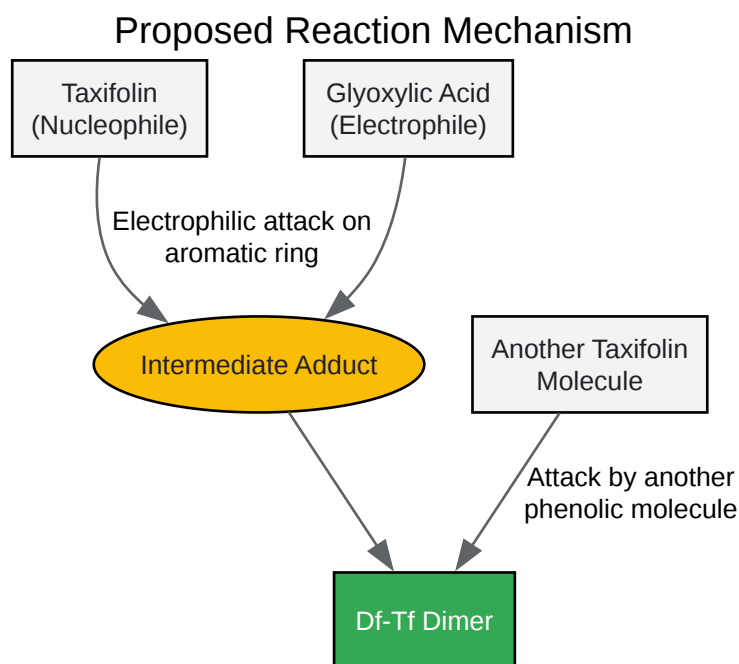
Property	Taxifolin	Df-Tf	Key Finding	Reference
Iron-Chelating Activity	Forms complexes with Fe(II) ions.	Exhibits higher metal-binding activity. The iron-binding capacity is proportional to the number of polyphenol units.	The dimer has a stronger ability to bind iron ions.	[9][10]
Iron-Reducing Ability	Possesses iron-reducing capabilities.	Lower iron-reducing ability than taxifolin.	The dimerization reduces the capacity to reduce Fe(III) to Fe(II).	[9][10]

Effect on Neutrophil Function

The taxifolin-glyoxylic acid conjugate has been shown to influence the functional activity of neutrophils. Specifically, the conjugate strongly inhibited the phagocytic activity of neutrophils while significantly enhancing their adhesion.[11] In contrast, naringenin, another flavonoid, decreased phagocytic activity to a lesser extent and inhibited neutrophil adhesion.[11] These findings suggest that the conjugate may play a role in modulating inflammatory responses.[11]

Proposed Reaction Mechanism

The condensation of taxifolin with glyoxylic acid is proposed to proceed via an electrophilic substitution mechanism.



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Caption: Proposed mechanism for the condensation of taxifolin and glyoxylic acid.

In the initial step, the aldehyde group of glyoxylic acid acts as an electrophile, attacking the electron-rich aromatic A ring of a taxifolin molecule to form an intermediate adduct.^[9] This adduct is then attacked by a second taxifolin molecule, resulting in the formation of the dimer linked by a carboxymethine bridge.^[9]

Conclusion

The conjugate of taxifolin with glyoxylic acid, Df-Tf, demonstrates enhanced antioxidant and iron-chelating properties compared to its parent flavonoid. These findings are significant for understanding the chemical transformations of flavonoids in food products and for the rational design of new polyphenolic compounds with tailored biological activities. The modified properties of the Df-Tf dimer, particularly its increased ROS scavenging and iron-binding capabilities, suggest its potential as a novel therapeutic agent. Further research into the in vivo efficacy and safety profile of this conjugate is warranted to explore its full therapeutic potential.

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